5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with ammonium acetate (NH4OAc) can yield the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heteropolyacids as catalysts can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antiproliferative agent, making it a candidate for cancer research[][5].
Biological Studies: It has shown antimicrobial, anti-inflammatory, and analgesic properties, making it useful in various biological studies.
Pharmacology: The compound is being investigated for its potential as an inhibitor of protein kinases and other enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar chemical properties and are used in similar research applications.
Uniqueness
5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to its specific substituents, which enhance its biological activity and selectivity. The presence of the 4-ethylphenyl group and the 1,3-dimethyl groups contribute to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3O3 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C17H19N3O3/c1-4-10-5-7-11(8-6-10)12-9-13(21)18-15-14(12)16(22)20(3)17(23)19(15)2/h5-8,12H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
DFCKKYWNRHEEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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